molecular formula C22H23F3N4O B3795555 2-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]ethyl}pyridine

2-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]ethyl}pyridine

Cat. No.: B3795555
M. Wt: 416.4 g/mol
InChI Key: NAZQVEXJKDVNNF-UHFFFAOYSA-N
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Description

2-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]ethyl}pyridine is a complex organic compound known for its unique structural characteristics and diverse range of applications

Properties

IUPAC Name

5-[[2-(2-pyridin-2-ylethyl)piperidin-1-yl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O/c23-22(24,25)17-9-7-16(8-10-17)21-27-20(30-28-21)15-29-14-4-2-6-19(29)12-11-18-5-1-3-13-26-18/h1,3,5,7-10,13,19H,2,4,6,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZQVEXJKDVNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCC2=CC=CC=N2)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]ethyl}pyridine typically involves multiple steps:

  • Preparation of 4-(trifluoromethyl)benzonitrile: : The precursor for this compound can be synthesized by introducing a trifluoromethyl group to benzonitrile through a halogen exchange reaction with trifluoromethyl iodide.

  • Formation of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole: : This intermediate can be prepared via a cyclization reaction involving the nitrile group and a suitable amidoxime.

  • Piperidine derivative synthesis: : The 2-piperidinyl substituent is introduced via alkylation with a suitable halogenated piperidine.

  • Final coupling: : The pyridine ring is coupled to the piperidine derivative through a series of substitution reactions, yielding the final compound.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing each step's reaction conditions, such as temperature, pressure, and solvent choice. Batch or continuous flow processes might be employed to ensure efficient production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation, potentially altering the oxadiazole or piperidine rings.

  • Reduction: : Reduction reactions might target specific functional groups, such as the trifluoromethyl group.

  • Substitution: : Various substitution reactions can occur, especially on the pyridine and piperidine rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: : Halogenating agents, nucleophiles.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxadiazole derivatives, while substitution could produce variously substituted pyridine or piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for creating more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for diverse modifications, making it valuable in chemical research.

Biology

The compound's potential biological activity, such as binding to specific receptors or enzymes, can be explored in medicinal chemistry for developing new therapeutic agents.

Medicine

In medicinal research, its structural features may be optimized for drug development, targeting specific diseases or conditions.

Industry

Industrial applications might include its use as an intermediate in the production of various chemicals, including polymers and advanced materials.

Mechanism of Action

The compound's mechanism of action can involve:

  • Molecular targets: : Specific binding to proteins, enzymes, or receptors.

  • Pathways involved: : Inhibition or activation of biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, the presence of the trifluoromethyl group and the oxadiazole ring in this compound imparts distinct chemical and biological properties.

Similar Compounds

  • 2-{2-[1-(4-chlorophenyl)-2-piperidinyl]ethyl}pyridine: : Similar in structure but lacks the trifluoromethyl and oxadiazole features.

  • 2-{2-[1-(3-benzyl-4-piperidinyl)ethyl}pyridine: : Shares the piperidinyl and pyridine framework but differs in other substituents.

These comparisons highlight the unique aspects of 2-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]ethyl}pyridine that make it a compound of interest in various fields of research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]ethyl}pyridine
Reactant of Route 2
Reactant of Route 2
2-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]ethyl}pyridine

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